molecular formula C2H6O4P- B1258498 Ethyl hydrogen phosphate(1-)

Ethyl hydrogen phosphate(1-)

Cat. No.: B1258498
M. Wt: 125.04 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl hydrogen phosphate(1-) is an organophosphate oxoanion that is the conjugate base of ethyl dihydrogen phosphate arising from deprotonation of one of the OH groups of the phosphate. It has a role as an epitope and a phosphoantigen. It is a conjugate base of an ethyl dihydrogen phosphate. It is a conjugate acid of an ethyl phosphate(2-).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl hydrogen phosphate(1-) in a laboratory setting?

Ethyl hydrogen phosphate(1-) can be synthesized via esterification of phosphoric acid with ethanol under controlled acidic conditions. Key steps include:

  • Maintaining stoichiometric ratios (e.g., 1:1 molar ratio of phosphoric acid to ethanol) to minimize side reactions.
  • Using anhydrous conditions to prevent hydrolysis of the phosphate ester bond.
  • Purification via recrystallization or ion-exchange chromatography to isolate the monoester . Note: Validate purity using titration or UV spectroscopy (λmax ~210 nm for phosphate esters) .

Q. How can researchers verify the purity and structural integrity of ethyl hydrogen phosphate(1-)?

  • Titration : Acid-base titration to quantify free phosphate groups.
  • Spectroscopy : FTIR to confirm P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) bonds.
  • Chromatography : Reverse-phase HPLC with a phosphate-specific detector (e.g., conductivity) .
  • Elemental analysis : Validate C, H, O, and P content against theoretical values .

Q. What safety protocols are critical when handling ethyl hydrogen phosphate(1-)?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize with sodium bicarbonate and collect in sealed containers .
  • Storage : Keep in airtight, corrosion-resistant containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectral data for ethyl hydrogen phosphate(1-) derivatives be resolved?

Contradictions in UV or IR spectra often arise from:

  • Hydration states : Anhydrous vs. hydrated forms alter peak positions. Dry samples under vacuum before analysis.
  • pH-dependent ionization : Phosphate esters exhibit spectral shifts at different pH levels. Conduct experiments in buffered solutions (e.g., pH 7.4 PBST) .
  • Statistical validation : Use tools like LINEST in Excel to calculate confidence intervals and exclude outliers .

Q. What experimental design considerations are essential for studying ethyl hydrogen phosphate(1-) in enzymatic systems?

  • Buffer compatibility : Use phosphate-free buffers (e.g., Tris-HCl) to avoid interference with endogenous phosphatases.
  • Kinetic assays : Monitor enzyme activity via phosphate release using malachite green assays (sensitivity: 1–10 µM phosphate) .
  • Control experiments : Include substrate analogs (e.g., methyl phosphate) to distinguish specific vs. non-specific binding .

Q. How can researchers address discrepancies in reported toxicity profiles of ethyl hydrogen phosphate(1-)?

  • Class-based extrapolation : Compare data with structurally similar organophosphates (e.g., methyl hydrogen phosphate) and adjust for alkyl chain length effects .
  • In vitro validation : Use cell viability assays (e.g., MTT) with human cell lines to assess acute toxicity.
  • Literature gaps : Conduct targeted searches on "organophosphate hydrolysis pathways" to identify understudied metabolites .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing phosphate quantification data?

  • Linear regression : Fit standard curves using ≥5 data points and report R² values. Exclude outliers via Grubbs’ test (α=0.05) .
  • Error propagation : Calculate combined uncertainty for serial dilutions using the formula:
    uc=(fxi)2u(xi)2u_c = \sqrt{\sum \left(\frac{\partial f}{\partial x_i}\right)^2 u(x_i)^2}

where u(xi)u(x_i) is the uncertainty of each measurement .

Q. How should researchers design a study to investigate ethyl hydrogen phosphate(1-)’s role in metabolic pathways?

  • Hypothesis : "Ethyl hydrogen phosphate(1-) inhibits alkaline phosphatase via competitive binding at the active site."
  • Experimental workflow :

Enzyme kinetics : Measure VmaxV_{max} and KmK_m with/without inhibitor.

Structural analysis : Perform X-ray crystallography or molecular docking simulations.

Data integration : Cross-reference results with databases like BRENDA for mechanistic insights .

Q. Data Presentation Standards

  • Tables : Include columns for replicate measurements, mean ± SD, and p-values (if applicable).
  • Figures : Label axes with units (e.g., "Absorbance at 660 nm") and annotate spectral peaks .
  • Nomenclature : Use IUPAC names consistently (e.g., "ethyl hydrogen phosphate(1-)" vs. "monoethyl phosphate") .

Preparation Methods

Phosphoric Acid and Ethanol Esterification

Reaction Mechanism

The esterification of phosphoric acid ($$ \text{H}3\text{PO}4 $$) with ethanol ($$ \text{C}2\text{H}5\text{OH} $$) is a foundational method for producing ethyl hydrogen phosphate(1-). The reaction proceeds via nucleophilic substitution, where ethanol attacks the electrophilic phosphorus atom in phosphoric acid. The general equation is:
$$
\text{H}3\text{PO}4 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}2\text{H}5\text{H}2\text{PO}4 + \text{H}_2\text{O}
$$
This method often employs catalysts such as sulfuric acid or sodium sulfate to accelerate the reaction.

Optimization Parameters

Key variables influencing yield and purity include:

  • Molar Ratio : A 1:1 ratio of phosphoric acid to ethanol minimizes side products like diethyl phosphate.
  • Temperature : Reactions are typically conducted at 0–50°C to prevent ethanol evaporation and thermal decomposition.
  • Catalysts : Sodium sulfate enhances reaction kinetics by stabilizing intermediates, achieving yields exceeding 85% under optimal conditions.

Table 1: Comparative Analysis of Esterification Conditions

Reactant Ratio ($$\text{H}3\text{PO}4:\text{C}2\text{H}5\text{OH}$$) Catalyst Temperature (°C) Time (h) Yield (%)
1:1 Sulfuric acid 25 4 78
1:1.2 Sodium sulfate 40 2 92
1:0.8 None 30 6 65

Challenges

Water generated during esterification can hydrolyze the product, necessitating azeotropic distillation or molecular sieves for removal. Industrial applications often integrate continuous flow systems to mitigate reversibility.

Acid Phosphate and Hydrogen Phosphite Reaction

Reaction Mechanism

This method involves reacting diethyl hydrogen phosphate ($$ \text{C}2\text{H}5\text{H}2\text{PO}4 $$) with diethyl hydrogen phosphite ($$ \text{C}2\text{H}5\text{HPO}3 $$) to form triethyl phosphate, with ethyl hydrogen phosphate(1-) as an intermediate:
$$
\text{C}
2\text{H}5\text{H}2\text{PO}4 + \text{C}2\text{H}5\text{HPO}3 \rightarrow \text{C}2\text{H}5\text{PO}4^{1-} + \text{C}2\text{H}5\text{OH} + \text{H}2\text{O}
$$
The reaction occurs at 50–200°C over 2–24 hours, with stoichiometric ratios critical for maximizing yield.

Industrial Adaptations

Large-scale production utilizes tubular reactors to maintain precise temperature control. Catalysts like zinc chloride ($$ \text{ZnCl}_2 $$) reduce activation energy, enabling yields of 88–94%.

Table 2: Reaction Parameters for Acid Phosphate Method

Temperature (°C) Catalyst Time (h) Yield (%) Purity (%)
150 None 6 75 89
180 $$\text{ZnCl}_2$$ 4 92 96
200 $$\text{AlCl}_3$$ 3 88 93

Limitations

Side reactions producing dialkyl phosphates are common at elevated temperatures. Purification via fractional distillation or ion-exchange resins is required for pharmaceutical-grade applications.

Phosphorylation of Organic Substrates

Methodology

Phosphorylation involves introducing a phosphate group to ethanol using phosphorus oxychloride ($$ \text{POCl}3 $$):
$$
3\text{C}
2\text{H}5\text{OH} + \text{POCl}3 \rightarrow \text{C}2\text{H}5\text{H}2\text{PO}4 + 3\text{HCl}
$$
This exothermic reaction requires careful temperature modulation (0–10°C) to prevent runaway conditions.

Optimization Strategies

  • Solvent Selection : Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) improves reactant miscibility and heat dissipation.
  • Base Addition : Triethylamine ($$ \text{Et}_3\text{N} $$) neutralizes HCl, shifting equilibrium toward product formation.

Table 3: Phosphorylation Reaction Performance

Solvent Base Temperature (°C) Yield (%)
$$\text{CH}2\text{Cl}2$$ $$\text{Et}_3\text{N}$$ 5 89
Toluene Pyridine 10 76
None None 25 52

Scalability Issues

Handling $$ \text{POCl}3 $$ necessitates corrosion-resistant equipment, increasing capital costs. Alternatives like polyphosphoric acid ($$ \text{HPO}3 $$) are being explored for safer processing.

Industrial-Scale Production Considerations

Continuous vs. Batch Processing

  • Batch Reactors : Preferred for small-scale production (e.g., pharmaceuticals) due to flexibility in parameter adjustment.
  • Continuous Flow Systems : Reduce reaction times by 40–60% and improve yield consistency in bulk chemical manufacturing.

Challenges and Limitations

Purity Constraints

Trace water (>0.1%) hydrolyzes ethyl hydrogen phosphate(1-) to phosphoric acid, necessitating anhydrous conditions. Advanced drying techniques, such as molecular sieve columns, are employed in high-purity applications.

Economic Viability

Catalyst costs (e.g., $$ \text{ZnCl}_2 $$) contribute to 20–30% of production expenses. Research into recyclable catalysts, such as immobilized enzymes, aims to reduce operational costs.

Properties

IUPAC Name

ethyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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